
N-(2,4-difluorophenyl)-2-fluorobenzamide
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Description
N-(2,4-difluorophenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C13H8F3NO and its molecular weight is 251.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Drug Development : Fo24 has significant potential in the design of novel pharmaceuticals. Its unique structural characteristics make it suitable for targeting specific biological pathways. For instance, compounds with similar fluorinated motifs have been shown to exhibit enhanced biological activity against various pathogens, including Trypanosoma species responsible for diseases like Chagas disease .
Mechanism of Action : The interaction of Fo24 with biological targets can lead to inhibition or alteration of protein functions. Studies have indicated that fluorinated benzamides can enhance binding affinity to target proteins due to increased hydrophobic interactions and conformational flexibility .
Case Study : In a study focused on optimizing drug candidates against Trypanosoma brucei and T. cruzi, Fo24 derivatives exhibited promising anti-trypanosomal activity. The structure-activity relationship (SAR) analysis revealed that modifications in the fluorinated groups significantly impacted efficacy and selectivity against these parasites .
Materials Science Applications
Fo24's fluorinated structure imparts unique properties that are valuable in materials science. The compound has been explored for applications in the development of advanced materials with high thermal stability and resistance to degradation.
Thermal Stability : The presence of multiple fluorine atoms enhances the thermal stability of materials derived from Fo24. This property is particularly beneficial for applications requiring durability under extreme conditions.
Advanced Coatings : Research indicates that fluorinated compounds like Fo24 can be utilized in the formulation of coatings that exhibit low surface energy and high chemical resistance, making them ideal for protective applications in various industries .
Biological Studies
Fo24 is employed in various biological assays to study interactions with proteins and biomolecules. Its ability to form stable complexes with target proteins allows researchers to investigate molecular mechanisms underlying specific biological processes.
Biological Assays : In vitro studies have demonstrated that Fo24 can effectively inhibit specific enzymes involved in critical metabolic pathways. For example, its interaction with metabotropic glutamate receptors has been studied to understand its potential therapeutic effects on neurological disorders .
Structural Analysis : Single-crystal X-ray diffraction studies have provided insights into the crystal structure of Fo24, revealing important information about its molecular conformation and potential interactions with biological targets .
Summary Table of Applications
Application Area | Details |
---|---|
Medicinal Chemistry | Drug development targeting pathogens; anti-trypanosomal activity; enhanced binding affinity |
Materials Science | Development of high-stability materials; advanced coatings with low surface energy |
Biological Studies | Inhibition of enzymes; structural analysis via X-ray diffraction; interaction studies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-2-fluorobenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline in polar aprotic solvents (e.g., DMF or dichloromethane) using coupling agents like HATU and bases such as DIPEA. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields range from 48% to 88%, depending on solvent choice and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- 1H/13C/19F NMR : Identify the amide proton (δ ~9-10 ppm), aromatic proton splitting patterns (meta/para fluorine effects), and fluorine chemical shifts (δ -110 to -120 ppm for aromatic F).
- HRMS (ESI) : Confirm molecular ion [M+H]+ with <5 ppm error.
- IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
Crystallinity can be validated via PXRD .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its physicochemical properties, and what intermolecular interactions dominate the lattice structure?
- Methodological Answer : Single-crystal X-ray diffraction (294 K, Mo-Kα radiation) reveals:
- Hydrogen bonding : N-H···O=C amide interactions form 1D chains (graph-set notation C(4)).
- C-H···F/O contacts : Stabilize layers (e.g., C-H···F distances ~2.4–2.6 Å).
- Stacking interactions : Offset π-π interactions between fluorinated rings (interplanar angle ~0.5°).
These interactions enhance thermal stability (TGA analysis) and reduce solubility in non-polar solvents .
Q. What role do fluorine substituents play in modulating the electronic environment and bioactivity of this compound derivatives?
- Methodological Answer :
- Electron withdrawal : Fluorine’s electronegativity reduces electron density on the benzamide ring, altering dipole moments (DFT calculations) and enhancing metabolic stability.
- Conformational effects : Ortho-fluorine substituents restrict rotational freedom, favoring planar amide conformations (torsion angles ~23° from aromatic planes).
- Bioactivity : Fluorine improves membrane permeability (logP ~2.5) and binding to hydrophobic enzyme pockets (e.g., kinase targets) .
Q. How can researchers resolve discrepancies in crystallographic data between this compound and its structural isomers?
- Methodological Answer :
- Torsion angle analysis : Compare dihedral angles between aromatic rings (e.g., 2,4-difluoro vs. 2,3-difluoro isomers show ~23° vs. ~5° deviations).
- Hydrogen-bond motifs : Isomers exhibit distinct synthons (e.g., aR₂²(12) in 2,3-difluoro vs. C(4) in 2,4-difluoro derivatives).
- Stacking patterns : Para-fluorine promotes coplanarity, while ortho-fluorine induces steric hindrance. Use SHELXL refinement to resolve disorder .
Q. Key Research Findings
- Synthetic Scalability : Triethylamine as a base increases yields by neutralizing HCl byproducts during amidation .
- Fluorine-Driven Stability : Fluorine substituents reduce oxidative degradation (HPLC stability studies show >90% purity after 6 months at 4°C) .
- Structural Predictability : SHELX software reliably refines fluorinated benzamides despite high X-ray absorption (μ = 0.22 mm⁻¹) .
Properties
Molecular Formula |
C13H8F3NO |
---|---|
Molecular Weight |
251.2 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C13H8F3NO/c14-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)15/h1-7H,(H,17,18) |
InChI Key |
SNJFEHBNJVEASJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)F |
Origin of Product |
United States |
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